Cas no 1173245-30-1 (2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide)

2-Chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a specialized organic compound featuring a pyrazole core substituted with cyclopentyl and phenyl groups, further functionalized with a chloroacetamide moiety. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The chloroacetamide group offers reactivity for nucleophilic substitution, enabling further derivatization, while the cyclopentyl and phenyl substituents contribute to steric and electronic modulation. Its well-defined molecular architecture makes it valuable for constructing heterocyclic frameworks or probing structure-activity relationships. The compound is typically characterized by high purity and stability, ensuring consistent performance in synthetic workflows.
2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide structure
1173245-30-1 structure
商品名:2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide
CAS番号:1173245-30-1
MF:C16H18ClN3O
メガワット:303.786622524261
CID:4575051

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-CHLORO-N-(3-CYCLOPENTYL-1-PHENYL-1H-PYRAZOL-5-YL)ACETAMIDE
    • 2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide
    • インチ: 1S/C16H18ClN3O/c17-11-16(21)18-15-10-14(12-6-4-5-7-12)19-20(15)13-8-2-1-3-9-13/h1-3,8-10,12H,4-7,11H2,(H,18,21)
    • InChIKey: ZGFHEBMRUAQICK-UHFFFAOYSA-N
    • ほほえんだ: C(NC1N(C2=CC=CC=C2)N=C(C2CCCC2)C=1)(=O)CCl

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 508.8±45.0 °C at 760 mmHg

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide セキュリティ情報

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM475863-1g
2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide
1173245-30-1 95%+
1g
$426 2023-01-19
Enamine
EN300-24669-0.5g
2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide
1173245-30-1 95%
0.5g
$310.0 2024-06-19
Chemenu
CM475863-250mg
2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide
1173245-30-1 95%+
250mg
$174 2023-01-19
Chemenu
CM475863-500mg
2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide
1173245-30-1 95%+
500mg
$306 2023-01-19
Aaron
AR019QEO-5g
2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide
1173245-30-1 95%
5g
$1674.00 2025-02-08
Aaron
AR019QEO-50mg
2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide
1173245-30-1 95%
50mg
$130.00 2025-02-08
Aaron
AR019QEO-2.5g
2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide
1173245-30-1 95%
2.5g
$1139.00 2025-02-08
1PlusChem
1P019Q6C-1g
2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide
1173245-30-1 95%
1g
$495.00 2025-03-03
Aaron
AR019QEO-1g
2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide
1173245-30-1 95%
1g
$595.00 2025-02-08
Aaron
AR019QEO-500mg
2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide
1173245-30-1 95%
500mg
$452.00 2025-02-08

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide 関連文献

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamideに関する追加情報

Introduction to 2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide (CAS No. 1173245-30-1)

2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide, identified by its CAS number 1173245-30-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a chloro substituent and a cyclopentylphenylpyrazole moiety in its molecular framework imparts unique chemical properties, making it a valuable scaffold for drug discovery and development.

The structural composition of 2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide consists of a pyrazole ring substituted at the 5-position with an acetamide group, further modified with a chloro group at the 2-position and a 3-cyclopentyl-1-phenyl moiety. This intricate arrangement not only enhances the compound's solubility and bioavailability but also influences its interaction with biological targets. The pyrazole core is particularly noteworthy, as it is widely recognized for its role in inhibiting enzymes and receptors involved in various disease pathways.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrazole derivatives. The compound 2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide has been extensively studied for its potential applications in treating inflammatory disorders, infectious diseases, and even certain types of cancer. Its ability to modulate key biological pathways has made it a subject of intense interest among researchers.

One of the most compelling aspects of 2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide is its mechanism of action. Studies have demonstrated that this compound can interact with specific enzymes and receptors, thereby inhibiting processes that contribute to disease progression. For instance, preliminary research suggests that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins involved in inflammation. Additionally, its interaction with other enzymes such as kinases and proteases has been explored, indicating potential therapeutic benefits in conditions like arthritis and cancer.

The synthesis of 2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the chloro group at the 2-position of the pyrazole ring is particularly critical, as it enhances the compound's binding affinity to biological targets. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the complex molecular framework efficiently.

Recent advancements in computational chemistry have further accelerated the study of 2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide. Molecular docking simulations have been used to predict how this compound interacts with various biological targets at the atomic level. These simulations not only provide insights into its mechanism of action but also help in designing derivatives with enhanced potency and selectivity. Such computational approaches are indispensable in modern drug discovery, allowing researchers to screen large libraries of compounds efficiently.

The pharmacokinetic properties of 2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-y l)acetamide are another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety. Preliminary studies indicate that this compound exhibits favorable pharmacokinetic profiles, including reasonable solubility and bioavailability. These characteristics make it an attractive candidate for further development into a therapeutic agent.

In conclusion, 2-chloro-N-(3-cyclopentyl -1 -phen yl -1 H -py razol -5 -y l)acet amide (CAS No. 1173245 -30 -1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a key candidate for further research and development. As scientists continue to explore its potential applications, this compound is poised to contribute to the development of novel treatments for various diseases.

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